molecular formula C12H16BrNO2 B1407413 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid CAS No. 1515918-28-1

2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid

Cat. No. B1407413
M. Wt: 286.16 g/mol
InChI Key: XSEHJTKHRJFECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid” is likely an organic compound containing a carboxylic acid group (-COOH), an amino group (-NH2), a bromophenyl group (a benzene ring with a bromine atom), and a methyl group (-CH3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with a brominating agent to introduce the bromophenyl group, and the reaction of another precursor with an aminating agent to introduce the amino group . The exact details of the synthesis would depend on the specific precursors and reagents used.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxylic acid, amino, bromophenyl, and methyl groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, including acid-base reactions (due to the carboxylic acid and amino groups), electrophilic aromatic substitution reactions (due to the bromophenyl group), and nucleophilic substitution reactions (due to the bromine atom) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar carboxylic acid and amino groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Stereochemistry

  • Stereoselective Synthesis and Stereochemistry Determination : The stereoselective synthesis of similar compounds, like 4-amino-3-hydroxy-2-methylpentanoic acid, has been achieved, leading to the determination of specific stereochemical configurations in marine toxins and antibiotics (Giordano, Spinella, & Sodano, 1999).

Microbial Production and Biological Activities

  • Production as Vitamin B12 Antimetabolites : Derivatives of 2-amino-4-methylpentanoic acid have been isolated from Bacillus cereus fermentations, showing bioactivity as vitamin B12 antimetabolites (Perlman et al., 1977).
  • Role in Constituent Amino Acids in Toxins : L-forms of related compounds, such as 2-amino-5-phenylpentanoic acid, have been identified as constituent amino acids in various toxins, impacting the study of these toxic compounds (Shimohigashi, Lee, & Izumiya, 1976).

Therapeutic Applications and Inhibition Studies

  • Antibiotic and Antitumor Applications : Analogs of 2-amino-2-(4-bromophenyl)-4-methylpentanoic acid have been synthesized and studied for their roles in antibiotic and antitumor properties (Laue et al., 2000).
  • Inhibitors of Nitric Oxide Synthases : Derivatives have been designed as inhibitors of nitric oxide synthases, significant for understanding and potentially treating various diseases related to nitric oxide synthesis (Ulhaq et al., 1998).

Chemical Analysis and Identification

  • Method Development for Chemical Analysis : Methods have been developed for analyzing derivatives of methylpentanoic acids, including 4-methylpentanoic acid, in various substances like wine and alcoholic beverages, highlighting the compound's importance in food and beverage analysis (Gracia-Moreno, Lopez, & Ferreira, 2015).

Thermodynamic Studies

  • Thermodynamic Properties in Aqueous Solutions : Studies on the thermodynamic properties of amino acids, including 2-amino-4-methylpentanoic acid, in aqueous solutions provide insights into protein stabilization mechanisms (Pal & Chauhan, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. For example, if this compound is a strong acid or base, it could be corrosive. If it is volatile, it could be a respiratory hazard .

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, investigations into its potential uses (for example, as a drug or a chemical reagent), and the development of new methods for its synthesis .

properties

IUPAC Name

2-amino-2-(4-bromophenyl)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-8(2)7-12(14,11(15)16)9-3-5-10(13)6-4-9/h3-6,8H,7,14H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEHJTKHRJFECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=C(C=C1)Br)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid
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2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid

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